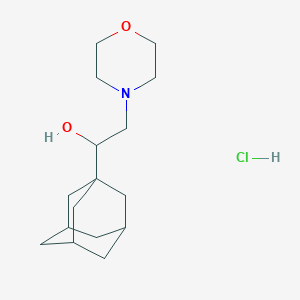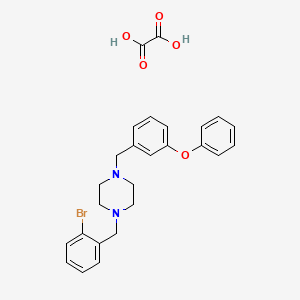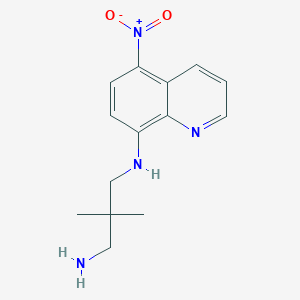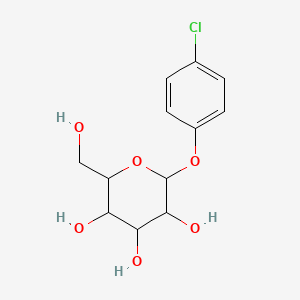
1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride, also known as Memantine hydrochloride, is a medication used in the treatment of Alzheimer's disease. It is an N-methyl-D-aspartate (NMDA) receptor antagonist that helps to regulate the activity of glutamate, a neurotransmitter in the brain.
作用機序
1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride works by blocking the activity of the NMDA receptor, which is involved in the regulation of glutamate in the brain. Glutamate is a neurotransmitter that is essential for learning and memory, but excess levels can lead to neuronal damage. By blocking the NMDA receptor, this compound hydrochloride helps to regulate the activity of glutamate and protect against neuronal damage.
Biochemical and Physiological Effects
This compound hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been shown to reduce the levels of inflammatory cytokines, which can contribute to neuronal damage.
実験室実験の利点と制限
One of the advantages of using 1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride in lab experiments is that it has a well-established mechanism of action and has been extensively studied. This makes it a useful tool for studying the role of glutamate and the NMDA receptor in neurological disorders. However, one of the limitations is that it can be difficult to obtain pure this compound hydrochloride, which can affect the accuracy of experimental results.
将来の方向性
There are a number of future directions for research on 1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride. One area of interest is the potential use of this compound hydrochloride in combination with other drugs for the treatment of neurological disorders. Another area of interest is the development of new synthesis methods for this compound hydrochloride that are more efficient and environmentally friendly. Finally, there is also interest in studying the long-term effects of this compound hydrochloride on cognitive function and neuronal health.
合成法
1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride is synthesized by reacting 1-adamantanamine with ethylene oxide in the presence of a catalyst to produce 1-(1-adamantyl)ethanol. The resulting product is then reacted with morpholine to produce 1-(1-adamantyl)-2-(4-morpholinyl)ethanol. Finally, the product is converted to its hydrochloride salt by reacting it with hydrochloric acid.
科学的研究の応用
1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to improve cognitive function and delay the progression of the disease in some patients. In addition, it has also been studied for its potential use in other neurological disorders, such as Parkinson's disease and multiple sclerosis.
特性
IUPAC Name |
1-(1-adamantyl)-2-morpholin-4-ylethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.ClH/c18-15(11-17-1-3-19-4-2-17)16-8-12-5-13(9-16)7-14(6-12)10-16;/h12-15,18H,1-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXRJBVOCXAZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C23CC4CC(C2)CC(C4)C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4926142.png)
![(2-oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-methyl-1,2,5-oxadiazol-3-yl)methanone]](/img/structure/B4926146.png)
![8-[3-(2-isopropoxyphenoxy)propoxy]quinoline](/img/structure/B4926147.png)

![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B4926162.png)

![4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine](/img/structure/B4926171.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B4926179.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide](/img/structure/B4926186.png)
![N-ethyl-4-{5-[(phenylacetyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B4926191.png)

![4-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4926206.png)
